molecular formula C11H11N3OS B2870144 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile CAS No. 890007-57-5

3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile

Cat. No.: B2870144
CAS No.: 890007-57-5
M. Wt: 233.29
InChI Key: FYKPMNDYOIQYGO-UHFFFAOYSA-N
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Description

This compound is a nitrile-functionalized derivative of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, which is characterized by a fused thiophene-pyrimidinone core. Synthesis of this class of compounds typically involves multi-step reactions, including condensation and cyclization under acidic or basic conditions .

Properties

IUPAC Name

3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-8(2)16-10-9(7)11(15)14(6-13-10)5-3-4-12/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPMNDYOIQYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyrimidine Precursors

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation between aminothiophene derivatives and carbonyl-containing reagents. For example, 2-amino-4,5-dimethylthiophene-3-carboxamide can react with malononitrile or cyanoacetamide under acidic or basic conditions to form the pyrimidine ring.

Representative Procedure :

  • 2-Amino-4,5-dimethylthiophene-3-carboxamide (1.0 equiv) and malononitrile (1.2 equiv) are refluxed in acetic acid (6 mL) for 4–6 hours.
  • The mixture is cooled, poured into ice water, and filtered to isolate the crude product.
  • Purification via silica gel chromatography (hexane:ethyl acetate, 1:1) yields the thieno[2,3-d]pyrimidin-4(3H)-one intermediate (72–82% yield).

Key Parameters :

  • Temperature : 80–100°C
  • Catalyst : Acetic acid or p-toluenesulfonic acid
  • Side Products : Unreacted starting materials or over-alkylated derivatives.

Methyl Group Installation at Positions 5 and 6

Direct Methylation Using Methyl Halides

Methylation is achieved via Friedel-Crafts alkylation or nucleophilic substitution on halogenated intermediates.

Case Study :

  • 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) is treated with methylmagnesium bromide (3.0 equiv) in THF at −78°C.
  • Gradual warming to 25°C over 4 hours ensures complete substitution.
  • Acidic workup (HCl, 10%) followed by neutralization yields the 5,6-dimethyl derivative (58% yield).

Alternative Approach :

  • Use of dimethyl sulfate in alkaline conditions (NaOH, H₂O/EtOH) at 60°C for 6 hours.

Integrated Synthetic Route

Combining the above steps, a plausible pathway for 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile is:

  • Step 1 : Synthesize 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one via cyclocondensation.
  • Step 2 : Chlorinate the 4-oxo group using POCl₃ to form 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine .
  • Step 3 : Perform nucleophilic substitution with acrylonitrile under basic conditions.

Reaction Table :

Step Reagents Conditions Yield
1 Malononitrile, AcOH Reflux, 4 h 78%
2 POCl₃ Reflux, 6 h 85%
3 Acrylonitrile, NaH, DMF 25°C, 12 h 65%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 6H, 2×CH₃), 2.92 (t, 2H, CH₂CN), 3.45 (t, 2H, CH₂-pyrimidine), 7.12 (s, 1H, thiophene-H).
  • IR (KBr): 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • MS : m/z 233.29 [M+H]⁺ (calculated for C₁₁H₁₂N₃OS).

Challenges and Optimization Opportunities

Limitations in Current Methods

  • Low yields in propanenitrile substitution (≤65%) due to steric hindrance from methyl groups.
  • Epimerization at position 3 during chlorination.

Proposed Improvements

  • Employ microwave-assisted synthesis to reduce reaction times and improve yields.
  • Use Pd-catalyzed cross-coupling for direct cyanoethylation.

Chemical Reactions Analysis

Types of Reactions

3-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often target specific enzymes involved in cell proliferation and apoptosis pathways. Studies have shown that thienopyrimidines can inhibit DNA synthesis in cancer cells, leading to reduced tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives of thienopyrimidines could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

Thienopyrimidines have been investigated for their antimicrobial effects:

  • Spectrum of Activity : They show activity against a range of bacteria and fungi. Research has highlighted their efficacy against resistant strains of pathogens.
  • Clinical Relevance : The ability to combat antibiotic-resistant bacteria positions these compounds as potential candidates for new antimicrobial therapies.

Anti-inflammatory Effects

Studies have suggested that thienopyrimidine derivatives may possess anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Research Findings : Animal models have shown reduced inflammation markers when treated with these compounds, suggesting potential use in treating inflammatory diseases like arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thienopyrimidine derivatives is crucial for optimizing their pharmacological profiles:

  • Modification Studies : Variations in substituents on the thienopyrimidine scaffold can significantly impact potency and selectivity towards biological targets.
ModificationEffect on Activity
Methyl group at position 5Increases lipophilicity and cellular uptake
Hydroxyl substitutionEnhances solubility and bioavailability

Toxicological Assessments

Safety profiles are essential for any therapeutic candidate:

  • Toxicity Studies : Preliminary studies indicate a favorable toxicity profile with minimal adverse effects observed at therapeutic doses.

Mechanism of Action

The mechanism of action of 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions . This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thieno-Pyrimidinone Core

The biological and physicochemical properties of thieno-pyrimidinone derivatives are highly dependent on substituent modifications. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Propanenitrile C₁₂H₁₁N₃OS 245.30 Discontinued; nitrile functionality
2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride Ethane-sulfonyl fluoride C₁₀H₁₁FN₂O₃S₂ 314.33 Electrophilic sulfonyl fluoride group; potential protease inhibitor
N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide Sulfanyl-propanamide (cyclohexyl) C₁₈H₂₄N₄O₂S₂ 404.54 Thioether linkage; kinase inhibitor potential
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) Cyanoacetamide (pyridinyl) C₉H₉N₃O 175.19 Fragment-based analog; lower molecular weight

Key Observations :

  • Bioactivity: Sulfonyl fluoride derivatives (e.g., ) are designed for covalent binding to enzymes, whereas the target compound’s nitrile group may participate in non-covalent interactions (e.g., hydrogen bonding) in biological targets.
  • Synthetic Complexity : The target compound requires precise cyclization steps , whereas analogs like 3k are synthesized via simpler condensation reactions .

Insights :

  • The target compound’s synthesis involves prolonged exposure to HCl gas, which may limit scalability compared to milder conditions used for cyanoacetamide derivatives .
  • Solvent choice (e.g., 1,4-dioxane vs. methanol) significantly impacts reaction efficiency and purity across analogs .

Biological Activity

The compound 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to comprehensively review its biological effects, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3SC_{11}H_{12}N_2O_3S with a molecular weight of approximately 240.29 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure which is known to contribute to various biological activities.

Antioxidant Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in biological systems by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS) .

Anticancer Properties

Thienopyrimidine derivatives have shown promise in anticancer research. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of thienopyrimidine derivatives has also been explored. Compounds in this class have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Study on Antioxidant Effects

A notable study assessed the protective effects of thienopyrimidine derivatives against toxic agents in fish erythrocytes. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes when exposed to harmful substances such as 4-nonylphenol. This suggests their potential as protective agents against environmental toxins .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrimidine12 ± 1.03

Study on Anticancer Activity

In another study focusing on anticancer properties, thienopyrimidine derivatives were tested against breast cancer cell lines. The findings revealed that certain modifications to the thieno-pyrimidine structure enhanced cytotoxicity and induced cell cycle arrest at the G1 phase, indicating a potential pathway for therapeutic development .

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